molecular formula C16H18N2O4S B5603977 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B5603977
M. Wt: 334.4 g/mol
InChI Key: IGTTYCKEAWAOHU-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H18N2O4S and a molecular weight of 334.39 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(4-sulfamoylphenyl)ethylamine . The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, while reduction of the sulfonamide group may produce 3-methoxy-N-[2-(4-aminophenyl)ethyl]benzamide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position and the sulfonamide group at the 4-position of the phenyl ring contribute to its unique reactivity and interaction with molecular targets .

Properties

IUPAC Name

3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-14-4-2-3-13(11-14)16(19)18-10-9-12-5-7-15(8-6-12)23(17,20)21/h2-8,11H,9-10H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTTYCKEAWAOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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